2-Bromoindolo[3,2,1-jk]carbazole
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Overview
Description
2-Bromoindolo[3,2,1-jk]carbazole is a heterocyclic compound with the molecular formula C18H10BrN and a molecular weight of 320.19 g/mol . This compound is characterized by a fully planarized arylamine building block, which can be weakly electron-accepting or electron-donating . It is commonly used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoindolo[3,2,1-jk]carbazole typically involves the bromination of indolo[3,2,1-jk]carbazole. One common method is as follows :
- Dissolve indolo[3,2,1-jk]carbazole (2.40 g, 10 mmol) in chloroform (20 mL) in a 100 mL single-necked flask and place it in ice water.
- Add N-bromosuccinimide (NBS, 1.96 g, 11 mmol) in portions and allow the reaction to proceed at room temperature overnight.
- Extract the reaction solution three times with dichloromethane (DCM) and wash three times with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purify the product using column chromatography with petroleum ether/DCM (5:1) as the eluent to obtain this compound as a white solid with a yield of 95%.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromoindolo[3,2,1-jk]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic reagents such as Grignard reagents or lithium reagents.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
Scientific Research Applications
2-Bromoindolo[3,2,1-jk]carbazole has several scientific research applications, including :
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Widely used in the production of OLEDs and other advanced materials due to its excellent electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromoindolo[3,2,1-jk]carbazole is primarily related to its electronic properties. The fully planarized arylamine building block allows it to act as an electron donor or acceptor, facilitating various chemical reactions and interactions with other molecules . This property is particularly useful in the design of efficient blue thermally activated delayed fluorescent (TADF) emitters and bipolar host materials for OLEDs .
Comparison with Similar Compounds
2-Bromoindolo[3,2,1-jk]carbazole can be compared with other indolocarbazole derivatives, such as :
Indolo[3,2,1-jk]carbazole: The parent compound without the bromine substitution.
6-Bromoindolo[3,2,1-jk]carbazole: Another brominated derivative with the bromine atom at a different position.
9H-Carbazole: A simpler carbazole derivative without the indole fusion.
The uniqueness of this compound lies in its specific electronic properties and structural configuration, making it particularly suitable for applications in advanced materials and electronic devices.
Properties
IUPAC Name |
10-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrN/c19-11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZQSJLJBZFEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=CC4=C3N2C5=CC=CC=C54)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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